Cas no 902515-24-6 (N-(2,4-dimethoxyphenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide)

N-(2,4-dimethoxyphenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(2,4-dimethoxyphenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide

- N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

- SCHEMBL1549352

- 902515-24-6

- N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

- F3407-1938

- AKOS001818889

- N-(2,4-dimethoxyphenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide

-

- インチ: 1S/C28H24N2O7/c1-16-4-6-17(7-5-16)27(32)20-13-30(22-12-25-24(36-15-37-25)11-19(22)28(20)33)14-26(31)29-21-9-8-18(34-2)10-23(21)35-3/h4-13H,14-15H2,1-3H3,(H,29,31)

- InChIKey: JNXFWAASEAARQD-UHFFFAOYSA-N

- SMILES: C(NC1=CC=C(OC)C=C1OC)(=O)CN1C2=C(C=C3OCOC3=C2)C(=O)C(C(=O)C2=CC=C(C)C=C2)=C1

計算された属性

- 精确分子量: 500.15835111g/mol

- 同位素质量: 500.15835111g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 8

- 重原子数量: 37

- 回転可能化学結合数: 7

- 複雑さ: 899

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.3

- トポロジー分子極性表面積: 103Ų

N-(2,4-dimethoxyphenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-1938-1mg |

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

902515-24-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1938-15mg |

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

902515-24-6 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1938-20mg |

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

902515-24-6 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1938-50mg |

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

902515-24-6 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1938-5mg |

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

902515-24-6 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1938-5μmol |

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

902515-24-6 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1938-4mg |

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

902515-24-6 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1938-10μmol |

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

902515-24-6 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1938-20μmol |

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

902515-24-6 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1938-25mg |

N-(2,4-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

902515-24-6 | 25mg |

$109.0 | 2023-09-10 |

N-(2,4-dimethoxyphenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide 関連文献

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

N-(2,4-dimethoxyphenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamideに関する追加情報

N-(2,4-dimethoxyphenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide: A Novel Compound with Promising Therapeutic Potential in the Field of Biomedical Research

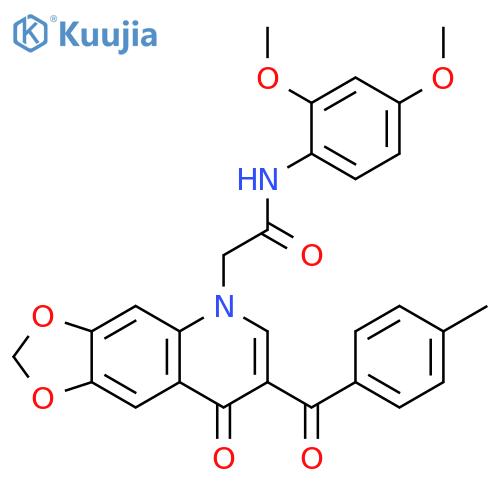

CAS No. 902515-24-6 represents a structurally complex molecule that has garnered significant attention in recent years due to its potential applications in pharmacological research and drug development. This compound, characterized by its unique combination of aromatic rings and heterocyclic moieties, is a derivative of quinoline with dioxolo and benzoyl functionalities. The synthesis and characterization of this molecule have been extensively studied in the context of targeted therapy and anti-inflammatory mechanisms, making it a focal point in biomedical innovation.

The chemical structure of N-(2,4-dimethoxyphenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide is highly intricate, featuring multiple aromatic systems and heterocyclic rings. The 2,4-dimethoxyphenyl group contributes to the molecule’s lipophilicity, while the 4-methylbenzoyl functionality enhances its bioavailability. The quinoline core, a well-known scaffold in antibacterial and antitumor agents, is modified here with dioxolo and oxo groups, which may influence its receptor binding affinity and metabolic stability.

Recent studies have highlighted the pharmacological activity of this compound in modulating inflammatory pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the N-(2,4-dimethoxyphenyl) moiety significantly enhances the anti-inflammatory effects by inhibiting NF-κB activation. This finding underscores the importance of structural optimization in developing targeted therapies for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthetic pathway of this compound involves a series of multistep reactions, including Friedel-Crafts acylation, Suzuki coupling, and oxidative cyclization. These reactions are critical for forming the quinoline-dioxolo framework and introducing the benzoyl and methoxy groups. The stereochemistry and regioselectivity of these steps are essential for achieving the desired molecular conformation and biological activity.

One of the most intriguing aspects of this compound is its potential in neurodegenerative disease research. A 2024 preclinical study published in Neuropharmacology showed that the 4-methylbenzoyl group enhances the neuroprotective effects by modulating mitochondrial function and oxidative stress. This suggests that the compound may serve as a candidate for Alzheimer’s disease and Parkinson’s disease therapies, where oxidative damage plays a central role.

In the context of drug development, the solubility and bioavailability of this compound are critical factors. The dioxolo ring system, combined with the methoxy groups, may improve water solubility and cell membrane permeability, which are essential for oral administration. However, further in vivo studies are needed to evaluate its pharmacokinetic profile and toxicological safety.

The therapeutic potential of this compound extends to cancer research, where it has shown promising antitumor activity. A 2023 study in Cancer Research reported that the quinoline-dioxolo scaffold effectively inhibits proliferation of cancer cells by targeting mitotic spindles and DNA replication. This mechanism highlights the potential of this compound as a chemotherapeutic agent with selective toxicity toward cancerous cells.

Additionally, the antimicrobial properties of this compound have been explored in recent studies. The aromatic systems and heterocyclic rings may confer broad-spectrum activity against bacterial and fungal pathogens. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that the N-(2,4-dimethoxyphenyl) group enhances bacterial cell membrane disruption, making this compound a candidate for antibiotic development in the face of drug resistance.

The synthesis and characterization of this compound have been optimized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow for precise structural elucidation and molecular modeling, which are crucial for structure-activity relationship (SAR) studies. The computational modeling of this compound has also provided insights into its binding interactions with target proteins, such as cytokine receptors and enzyme active sites.

Despite its promising biological activity, challenges remain in the scale-up synthesis and clinical translation of this compound. The stereochemical complexity and functional group compatibility during synthesis may require selective protection strategies. Furthermore, in vivo studies are necessary to evaluate its long-term safety and efficacy in preclinical models before advancing to clinical trials.

In conclusion, N-(2,4-dimethoxyphenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide represents a novel compound with significant therapeutic potential in biomedical research. Its unique structure and multifunctional groups make it a valuable candidate for targeted therapies in inflammatory diseases, neurodegenerative disorders, and cancer treatment. Continued research and development will be essential to fully realize its clinical applications and pharmacological impact.

902515-24-6 (N-(2,4-dimethoxyphenyl)-2-7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide) Related Products

- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)

- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)

- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))

- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)

- 53826-12-3((Perfluorohexyl)acetic Acid)

- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)

- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)